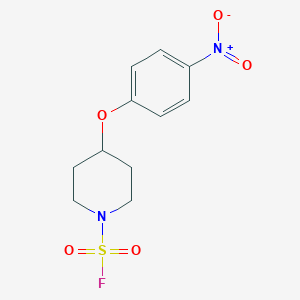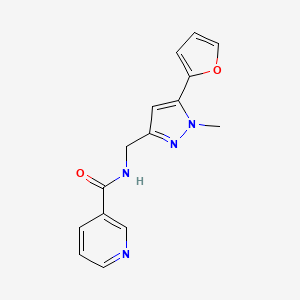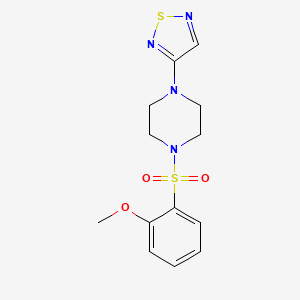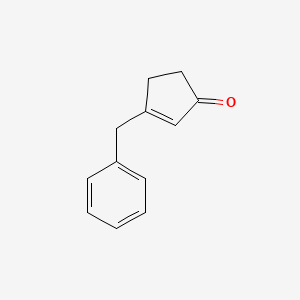
2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Herbicide Development
One of the notable applications of this compound is in the development of herbicides. The derivative 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine has shown promising herbicidal activity against Phalaris minor , a major weed in wheat crops . This compound acts by binding to the QB binding site of the D1 protein of photosystem-II (PS-II), which is crucial for the electron transfer in photosynthesis. The binding affinity and inhibition constant of this derivative are higher than the reference ligand molecule, making it a potential candidate for herbicide development.
NHC-Catalyzed Reactions
“N-mesityl-2-morpholinoacetamide” plays a significant role in N-heterocyclic carbene (NHC) catalyzed reactions. The presence of the N-mesityl group in NHCs has been found to accelerate the formation of the Breslow intermediate, which is a key step in many catalytic cycles . This effect is particularly pronounced in reactions involving α-functionalized aldehydes, including annulations, oxidizations, and redox reactions.
Photophysical Properties Research
The compound’s derivatives are used to study photophysical properties. For instance, novel 2-aryl-4-(morpholin-4-yl)quinazolines, which are related to the compound , have been synthesized and their photophysical properties investigated . These studies are essential for understanding the behavior of these compounds under various light conditions, which is valuable for designing materials for optical applications.
Molecular Dynamics Simulations
The compound’s derivatives have been used in molecular dynamics simulations to evaluate the binding and conformational stability of docked complexes . This application is crucial in the field of computational chemistry, where simulations can predict the behavior of molecules in various environments and binding scenarios.
De Novo Design of Herbicides
In the context of herbicide resistance, derivatives of “N-mesityl-2-morpholinoacetamide” have been utilized in the de novo design of herbicides . This involves creating new molecules from scratch based on desired properties and predicted interactions with target proteins, such as the D1 protein of PS-II in weeds.
Binding Free Energy Calculations
The compound’s derivatives have been subjected to binding free energy calculations, which are part of the process to determine how energetically favorable a binding interaction is . This information is vital for drug design and understanding how molecules interact with biological targets.
Whole Plant Assay Evaluations
Custom synthesized derivatives of “N-mesityl-2-morpholinoacetamide” have been evaluated for their herbicidal activity and specificity through whole plant assays under laboratory-controlled conditions . This application is critical for confirming the practical efficacy of potential herbicides.
Mechanistic Investigations in Catalysis
The compound is used in mechanistic investigations to understand the steps involved in NHC-catalyzed reactions of enals . These studies help in rationalizing the observed catalyst preference and guide the selection and design of catalysts for chemical reactions.
作用機序
Target of Action
The primary targets of 2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide, also known as N-mesityl-2-morpholinoacetamide, are currently unknown . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of N-mesityl-2-morpholinoacetamide’s action are currently unknown
特性
IUPAC Name |
2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11-8-12(2)15(13(3)9-11)16-14(18)10-17-4-6-19-7-5-17/h8-9H,4-7,10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYRHNYMGSCWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2780242.png)

![N-(2-{1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2780245.png)


![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2780249.png)
![N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2780250.png)
![2,2-Dimethylspiro[3.3]heptan-6-amine;hydrochloride](/img/structure/B2780252.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2780260.png)
![5-Fluoro-N-methyl-N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-6-propan-2-ylpyrimidin-4-amine](/img/structure/B2780261.png)
